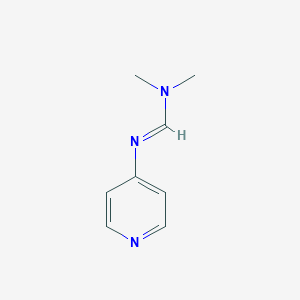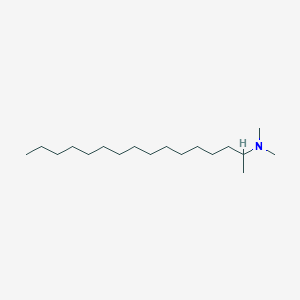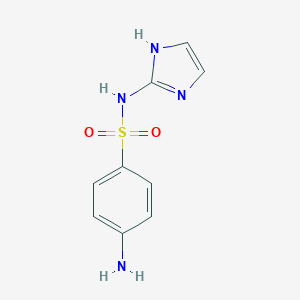
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as EEMOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEMOT belongs to the family of pyrimidine derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its biological activity through the inhibition of certain enzymes and receptors. For example, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to inhibit the proliferation of cancer cells by targeting certain receptors.
Effets Biochimiques Et Physiologiques
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can reduce the severity of inflammation and improve glucose tolerance in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its ease of synthesis. Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using simple and inexpensive reagents, making it an attractive compound for laboratory experiments. Another advantage of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its broad spectrum of biological activity, which makes it a potential lead compound for the development of new drugs. However, one of the limitations of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and pharmacodynamics of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in vivo to determine its suitability as a drug candidate. Additionally, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be used as a building block for the synthesis of new materials with potential applications in nanotechnology and biotechnology.
Méthodes De Synthèse
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of ethyl acetoacetate, an aldehyde, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. Among these methods, the Biginelli reaction is the most commonly used method for the synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its anti-inflammatory, anti-tumor, and anti-diabetic activities. In drug discovery, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used as a lead compound for the development of novel drugs. In material science, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential applications in the synthesis of new materials.
Propriétés
Numéro CAS |
17994-57-9 |
|---|---|
Nom du produit |
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
ethyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-7-8(9(13)15-5-2)6(3)11-10(14)12-7/h7H,4-5H2,1-3H3,(H2,11,12,14) |
Clé InChI |
WNJZVDBFAHAQGE-UHFFFAOYSA-N |
SMILES |
CCC1C(=C(NC(=O)N1)C)C(=O)OCC |
SMILES canonique |
CCC1C(=C(NC(=O)N1)C)C(=O)OCC |
Synonymes |
ETHYL 4-ETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)

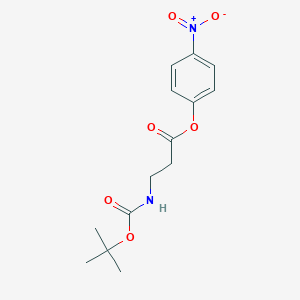

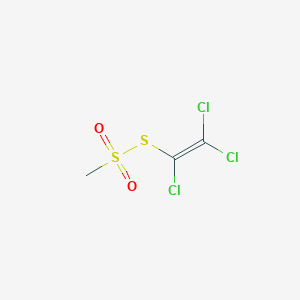
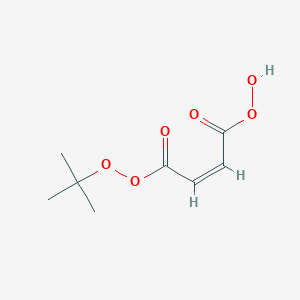

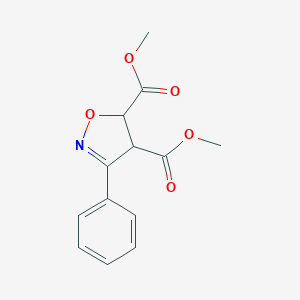
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

